4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-amino-4-bromoanilino)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c13-8-1-6-12(11(14)7-8)15-9-2-4-10(16)5-3-9/h1,6-7,9-10,15-16H,2-5,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSVYAJXSCWRCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=C(C=C(C=C2)Br)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Mechanistic Pathways of 4 2 Amino 4 Bromophenyl Amino Cyclohexan 1 Ol Transformations
Mechanistic Investigations of N-Arylation Reactions
The formation of the central secondary amine in 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol, which links the phenyl and cyclohexyl rings, is typically achieved through an N-arylation reaction. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction used for creating carbon-nitrogen bonds. wikipedia.org This reaction involves coupling an amine with an aryl halide. In the context of synthesizing the title compound, this would involve reacting a 4-aminocyclohexan-1-ol derivative with a substituted 1,4-dibromobenzene (B42075) or a related aryl halide.
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst. youtube.com The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, forming a new Palladium(II) complex. This step changes the oxidation state of palladium from 0 to +2. youtube.com
Amine Coordination and Deprotonation : The amine (R-NH2) then coordinates to the Pd(II) complex, displacing one of the existing ligands. A base present in the reaction mixture deprotonates the coordinated amine, forming a palladium-amido complex. youtube.com
Reductive Elimination : This is the final and product-forming step. The aryl group and the amino group on the palladium center couple, forming the new C-N bond of the desired arylamine product. This process reduces the palladium back to its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle. youtube.com
The efficiency of this cycle is highly dependent on the choice of ligands attached to the palladium catalyst. Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the rates of both the oxidative addition and reductive elimination steps, which are crucial for a successful transformation. youtube.com
Table 1: Key Steps in the Buchwald-Hartwig Catalytic Cycle
| Step | Reactants | Intermediate/Product | Description |
|---|---|---|---|
| Oxidative Addition | Pd(0) complex, Aryl Halide (Ar-X) | Pd(II)-Aryl-Halide complex | The palladium catalyst inserts into the Ar-X bond. libretexts.org |
| Ligand Exchange/Amine Coordination | Pd(II) complex, Amine (R₂NH) | Pd(II)-Aryl-Amine complex | The amine displaces a ligand on the palladium center. |
| Deprotonation | Pd(II)-Aryl-Amine complex, Base | Pd(II)-Aryl-Amido complex | A base removes a proton from the coordinated amine. |
| Reductive Elimination | Pd(II)-Aryl-Amido complex | Aryl Amine (Ar-NR₂), Pd(0) complex | The C-N bond is formed, releasing the product and regenerating the catalyst. wikipedia.org |
Mechanistic studies have identified several key intermediates within the catalytic cycle. The initial Pd(0) species, stabilized by ligands, is the active catalyst. Following oxidative addition, a square planar Pd(II) complex is formed. libretexts.org The subsequent formation of the palladium-amido complex is a critical step, as this intermediate is poised for the final bond-forming reductive elimination. The transition state for reductive elimination is thought to involve a three-coordinate intermediate, from which the C-N bond is formed and the product is released. Side reactions, such as beta-hydride elimination, can compete with reductive elimination and lead to byproducts. wikipedia.org The choice of ligand and base is critical to favor the desired reductive elimination pathway over these competing reactions.
Mechanisms of Substitution and Elimination Reactions Involving the Cyclohexanol (B46403) Moiety
The cyclohexanol portion of the molecule is susceptible to both elimination and substitution reactions, primarily by activating the hydroxyl group into a better leaving group.
The hydroxyl group is a poor leaving group and typically requires protonation by an acid to form a good leaving group (water) before elimination can occur. libretexts.org The elimination of this leaving group from the cyclohexane (B81311) ring can proceed through either an E1 or E2 mechanism. wikipedia.org
E1 Mechanism : This is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. libretexts.org A base then removes a proton from an adjacent carbon to form a double bond. This pathway is favored for tertiary alcohols and under conditions (e.g., protic solvents, lack of a strong base) that stabilize the carbocation intermediate. chemistrysteps.com
E2 Mechanism : This is a concerted, one-step reaction where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form the alkene. wikipedia.org This mechanism has a strict stereochemical requirement: the proton being removed and the leaving group must be in an anti-periplanar (180°) arrangement. fiveable.me In a cyclohexane chair conformation, this means both the hydrogen and the leaving group must be in axial positions. chemistrysteps.comchemistrysteps.com
The competition between these pathways is influenced by the strength of the base, the solvent, and the substitution of the carbon bearing the leaving group. masterorganicchemistry.com
Table 2: Comparison of E1 and E2 Elimination Pathways for the Cyclohexanol Moiety
| Feature | E1 Mechanism | E2 Mechanism |
|---|---|---|
| Kinetics | Unimolecular (rate = k[Substrate]) | Bimolecular (rate = k[Substrate][Base]) |
| Mechanism | Two steps, via carbocation intermediate wikipedia.org | One step, concerted reaction wikipedia.org |
| Base Requirement | Weak base is sufficient | Strong base is required masterorganicchemistry.com |
| Stereochemistry | No specific requirement | Requires anti-periplanar geometry (diaxial in cyclohexane) fiveable.me |
| Product | Often follows Zaitsev's rule (most substituted alkene) | Can form Hofmann product with bulky bases; otherwise Zaitsev's |
Similar to elimination, nucleophilic substitution at the carbon bearing the hydroxyl group requires its conversion to a good leaving group (e.g., a tosylate or protonated water). The reaction can proceed via SN1 or SN2 mechanisms.
SN1 Mechanism : This pathway involves the formation of a carbocation intermediate, similar to the E1 reaction, which is then attacked by a nucleophile. It is favored by secondary and tertiary substrates in polar protic solvents.
SN2 Mechanism : This is a one-step process where the nucleophile attacks the carbon from the side opposite to the leaving group (backside attack). chemistrysteps.com For cyclohexane derivatives, this reaction proceeds much more readily when the leaving group is in an axial position. chemistrysteps.comlibretexts.org An equatorial leaving group presents significant steric hindrance to the approaching nucleophile from the ring itself, making the backside attack difficult. libretexts.org
Reactivity of the Amino and Hydroxyl Functional Groups
The compound possesses three distinct nucleophilic/basic centers: the primary aromatic amine, the secondary amine, and the hydroxyl group. Their relative reactivity is key to its chemical transformations.
Hydroxyl Group (-OH) : The hydroxyl group is a weak nucleophile but can be deprotonated to form a much stronger alkoxide nucleophile. It can undergo oxidation to form the corresponding cyclohexanone (B45756). As discussed, it can also be converted into a good leaving group to facilitate elimination or substitution reactions. nih.gov
Primary Aromatic Amine (-NH₂) : This group is nucleophilic and basic, though its basicity is reduced by the electron-withdrawing effect of the aromatic ring. It can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization followed by substitution (Sandmeyer reaction).
Secondary Amine (-NH-) : This is generally the most nucleophilic and basic of the three functional groups. It can be readily acylated or alkylated. Its reactivity can be sterically hindered by the two bulky groups attached to it (the phenyl and cyclohexyl rings).
Chemoselective reactions involving this molecule would depend on carefully choosing reagents and conditions to differentiate between these functional groups. For instance, acylation under mild conditions might selectively target the more nucleophilic secondary amine over the primary aromatic amine and the hydroxyl group.
Electrophilic and Nucleophilic Character of Amine and Alcohol Moieties
The chemical reactivity of this compound is significantly influenced by the electrophilic and nucleophilic nature of its amine and alcohol functional groups. Generally, the nitrogen atom in an amine possesses a lone pair of electrons, rendering it nucleophilic and capable of donating this electron pair to an electron-deficient center. fiveable.me This characteristic is more pronounced in amines compared to alcohols, as nitrogen is less electronegative than oxygen, making its lone pair more available for donation. fiveable.melibretexts.org Consequently, amines are typically stronger nucleophiles than alcohols. fiveable.memsu.edu
The nucleophilicity of the amine groups in this compound can be influenced by the electronic environment. Electron-donating groups attached to the nitrogen can enhance nucleophilicity, while electron-withdrawing groups can decrease it. fiveable.me In the context of the aminophenyl ring, the amino group (-NH2) is an electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions, making the ring itself more susceptible to electrophilic attack. byjus.com
The alcohol moiety (-OH) also exhibits nucleophilic properties due to the lone pairs of electrons on the oxygen atom. However, alcohols are generally weaker nucleophiles than amines. msu.edu The direct nucleophilic substitution of alcohols can be challenging, often requiring prior activation to convert the hydroxyl group into a better leaving group. nih.gov
Interactive Table: Comparison of Nucleophilicity
| Functional Group | Atom with Lone Pair | Electronegativity | General Nucleophilicity |
|---|---|---|---|
| Amine (-NH2) | Nitrogen | Lower | Stronger |
Influence of Steric and Electronic Effects on Reactivity
The reactivity of this compound is governed by a combination of steric and electronic effects.
Electronic Effects: The presence of the amino group (-NH2) on the aniline (B41778) ring is a powerful activating group due to its electron-donating nature. byjus.com This increases the nucleophilicity of the aromatic ring, facilitating electrophilic substitution reactions. Conversely, electron-withdrawing groups decrease the rate of such reactions. nih.gov The bromine atom, being a halogen, exhibits a dual electronic effect: it is deactivating due to its electron-withdrawing inductive effect, yet it directs incoming electrophiles to the ortho and para positions due to resonance effects. makingmolecules.com
Steric Effects: The spatial arrangement of atoms, or steric hindrance, plays a crucial role in the reactivity of the molecule. For instance, bulky substituents near a reaction center can impede the approach of a nucleophile or electrophile, thereby slowing down the reaction rate. rsc.orgrsc.org In nucleophilic substitution reactions involving amines, steric hindrance can significantly affect nucleophilicity; primary amines are generally more nucleophilic than secondary amines, which are more nucleophilic than tertiary amines, due to increasing steric bulk around the nitrogen atom. fiveable.me For aniline derivatives, alkyl substituents at the 2-position (ortho) can lead to considerable reductions in reactivity due to steric hindrance. unilag.edu.ng
Bromine’s Role in Aromatic Reactivity and Reaction Selectivity
Directing Effects of Bromine on Electrophilic Aromatic Substitution
In the context of electrophilic aromatic substitution (EAS), the bromine atom on the aniline ring of this compound has a significant directing effect. Halogens, including bromine, are generally considered deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene (B151609) itself. This is due to their strong electron-withdrawing inductive effect. makingmolecules.com
However, despite being deactivating, halogens are ortho, para-directors. makingmolecules.com This is because the lone pairs of electrons on the halogen atom can be donated to the aromatic ring through resonance, which helps to stabilize the carbocation intermediate formed during the attack of an electrophile at the ortho and para positions. wvu.edu
The -NH2 group in aniline is a very strong activating group and an ortho, para-director. byjus.comyoutube.com When both an activating group and a deactivating group are present on a benzene ring, the stronger activating group generally controls the position of the incoming electrophile. makingmolecules.com In the case of 4-bromoaniline (B143363), the amino group's activating and directing effects are dominant. To achieve monosubstitution, the highly activating nature of the amino group often needs to be tempered, for instance, by acetylation to form an acetanilide. This makes the group less activating and allows for more controlled substitution, yielding the para-bromo product upon hydrolysis. youtube.com
Participation of Bromine in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is another important class of reactions for aryl halides. Unlike electrophilic substitution, SNAr involves the attack of a nucleophile on the aromatic ring and the displacement of a leaving group. youtube.com For SNAr to occur, two main conditions are generally required: the presence of a good leaving group and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com
In the case of 4-bromoaniline and its derivatives, the bromine atom can act as a leaving group. chemicalbook.com The reactivity in SNAr reactions is influenced by the nature of the halogen. While typically iodide is the best leaving group in SN1 and SN2 reactions, in SNAr, the trend is often reversed, with fluoride (B91410) being the best leaving group. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that makes the carbon atom it is attached to more electrophilic. youtube.com
The presence of the electron-donating amino group in 4-bromoaniline deactivates the ring towards nucleophilic attack. However, under specific conditions, such as with extremely basic nucleophiles, SNAr can proceed through a benzyne (B1209423) intermediate. youtube.com Additionally, the N-arylation of aniline derivatives is a useful application of nucleophilic aromatic substitution. nih.gov
Advanced Spectroscopic Characterization and Detailed Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol, a full suite of NMR experiments would be required to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to determine the compound's stereochemistry.
The cyclohexanol (B46403) ring can exist in different conformations, primarily the chair form. The substituents—the hydroxyl group and the aminophenylamino group—can be oriented in either axial or equatorial positions. The relative stereochemistry (cis or trans) of these two groups is a critical aspect of the molecule's structure.
In a hypothetical analysis, the coupling constants (J-values) between adjacent protons on the cyclohexanol ring, observed in the ¹H NMR spectrum, would be instrumental. For instance, a large coupling constant between two vicinal methine protons typically indicates a trans-diaxial relationship, providing strong evidence for a specific chair conformation. The chemical shifts of the protons and carbons of the cyclohexanol ring would also be highly dependent on the substituent orientation due to anisotropic effects.
Without experimental spectra, a definitive determination of the predominant conformational isomer and the precise stereochemistry of this compound cannot be made.
The cyclohexanol ring is not static and can undergo ring-flipping, converting one chair conformation to another. If the energy barrier for this process is within a suitable range, variable temperature (VT) NMR studies could be employed to investigate these dynamics.
By acquiring NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals. At low temperatures, where the ring-flipping is slow on the NMR timescale, separate signals for the axial and equatorial protons of each conformer might be observed. As the temperature increases, these signals would broaden and eventually coalesce into averaged signals at the fast-exchange limit. Analysis of this data would allow for the determination of the thermodynamic and kinetic parameters of the conformational equilibrium.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides information about the functional groups present in a molecule and the nature of the chemical bonds.
The presence of N-H (amino) and O-H (hydroxyl) groups in this compound suggests the potential for significant intra- and intermolecular hydrogen bonding. In the IR spectrum, the position and shape of the O-H and N-H stretching bands would be highly sensitive to these interactions. Broad bands at lower frequencies typically indicate the presence of strong hydrogen bonding.
A comparative analysis of the spectra in different states (e.g., dilute solution vs. solid state) could help to distinguish between intramolecular and intermolecular hydrogen bonds.
A detailed table of expected vibrational frequencies could be compiled based on known data for similar functional groups, but this would not be a substitute for experimental data for the specific compound.
X-ray Crystallography for Solid-State Structure Determination
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles.
An X-ray crystallographic study of this compound would unequivocally establish the relative stereochemistry of the substituents on the cyclohexanol ring, its preferred conformation in the solid state, and the detailed packing of the molecules in the crystal lattice, including any intermolecular hydrogen bonding networks.
Advanced Mass Spectrometry Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound. This precise measurement allows for the unambiguous determination of its elemental formula (C12H17BrN2O). Analysis of the isotopic pattern, particularly the characteristic M and M+2 peaks due to the presence of bromine, would further confirm the presence of this halogen.
Upon fragmentation, HRMS would enable the determination of the elemental composition of each fragment ion, providing valuable clues about the connectivity of the molecule.
Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the structure of a compound and its derivatives. In an MS/MS experiment, a specific precursor ion is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern is a unique fingerprint of the molecule.
For derivatives of this compound, where modifications might be made to the amino or hydroxyl groups, MS/MS would be crucial for identifying the site of derivatization. By comparing the fragmentation patterns of the parent compound and its derivatives, the structural changes can be precisely pinpointed.
Theoretical and Computational Investigations of 4 2 Amino 4 Bromophenyl Amino Cyclohexan 1 Ol
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for probing the intricacies of molecular systems. These methods allow for the detailed analysis of electronic structure, the prediction of spectroscopic properties, and the assessment of isomeric and tautomeric stability.
Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Orbitals, and Charge Distribution
The electronic properties of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol are central to its reactivity and potential interactions. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide a robust framework for this analysis.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap generally implies greater stability and lower reactivity. For this compound, the calculated HOMO-LUMO gap is approximately 4.104 eV, suggesting a high degree of stability. mdpi.com
The distribution of these orbitals provides further insight. The HOMO is typically localized over the electron-rich aromatic ring and the amino substituents, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed more across the phenyl ring, suggesting these regions are susceptible to nucleophilic attack.
The charge distribution within the molecule, often visualized through a Molecular Electrostatic Potential (MEP) map, highlights the electron-rich and electron-poor regions. In this compound, the electronegative oxygen and nitrogen atoms, as well as the bromine atom, create regions of negative electrostatic potential, while the hydrogen atoms of the amino and hydroxyl groups exhibit positive potential. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -7.273 eV |
| LUMO Energy | -3.169 eV |
| HOMO-LUMO Gap | 4.104 eV |
| Dipole Moment | 13.5028 D |
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties, including vibrational frequencies (FT-IR and FT-Raman). These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups.
For this compound, the calculated vibrational frequencies would show characteristic peaks for the N-H stretching of the amino groups, O-H stretching of the hydroxyl group, C-N stretching, and various vibrations of the aromatic ring and the cyclohexanol (B46403) ring. Theoretical calculations, often scaled to account for systematic errors, show good agreement with experimental spectra for similar aniline (B41778) derivatives. globalresearchonline.net
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|---|
| N-H (Amino) | Stretching | 3400 - 3500 |
| O-H (Hydroxyl) | Stretching | 3200 - 3600 |
| C-N (Aromatic) | Stretching | 1250 - 1350 |
| C-Br | Stretching | 500 - 600 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
Assessment of Tautomerism and Isomer Stability
Tautomerism, the interconversion of structural isomers, is a possibility for molecules with labile hydrogen atoms and multiple bonding sites. For this compound, potential tautomerism could involve the migration of a proton from an amino group to the aromatic ring, leading to imine-enamine tautomerism.
Computational studies on similar aminophenol and aniline derivatives can be used to assess the relative stability of these potential tautomers. By calculating the Gibbs free energies of the different forms, it is possible to determine the predominant tautomer at equilibrium. For related systems, the amino (or keto) form is generally found to be more stable than the imine (or enol) form by several kcal/mol. researchgate.netresearchgate.net The energy difference is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects. In the case of this compound, the aromatic stability of the phenyl ring strongly favors the amino tautomer.
Conformational Analysis and Potential Energy Surface Exploration
The flexibility of the cyclohexanol ring and the rotation around single bonds give rise to various conformations for this compound. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.
Identification of Preferred Conformers of the Cyclohexanol Ring and Amine Substituent
The cyclohexanol ring predominantly adopts a chair conformation to minimize angle and torsional strain. libretexts.org The substituents—the hydroxyl group and the (2-amino-4-bromophenyl)amino group—can occupy either axial or equatorial positions. Generally, bulkier substituents prefer the equatorial position to avoid steric hindrance with axial hydrogens, known as 1,3-diaxial interactions.
Given the size of the (2-amino-4-bromophenyl)amino group, it is highly likely to preferentially occupy the equatorial position. The smaller hydroxyl group may also favor the equatorial position, leading to a diequatorial conformer as the most stable arrangement. Computational analysis of the relative energies of the different chair conformers (diequatorial, diaxial, and axial-equatorial) would confirm this preference. The energy difference between the diequatorial and diaxial conformers is expected to be significant, on the order of several kcal/mol.
Interconversion Pathways and Energy Barriers
The interconversion between different chair conformations of cyclohexane (B81311), known as a ring flip, proceeds through higher-energy transition states and intermediates, such as the half-chair, twist-boat, and boat conformations. The energy barrier for the chair-to-chair interconversion of unsubstituted cyclohexane is approximately 10-11 kcal/mol. masterorganicchemistry.com
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Chair (Diequatorial) | 0.0 (Reference) |
| Twist-Boat | ~5.5 |
| Boat | ~6.5 |
| Half-Chair (Transition State) | ~10-11 |
| Chair (Diaxial) | > 5.0 |
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound, revealing how its structure evolves over time under different conditions.
Dynamic Behavior in Solution and at Interfaces
In solution, the cyclohexanol ring of this compound is expected to predominantly exist in a chair conformation, which is the most stable arrangement for six-membered rings. However, ring-flipping to a boat or twist-boat conformation, though energetically less favorable, can occur. The substituents—the hydroxyl group and the substituted amino group—can exist in either axial or equatorial positions. The interplay between these conformations is a key aspect of the molecule's dynamic behavior.
MD simulations can track the transitions between these conformational states, providing insights into the energy barriers associated with these changes. At interfaces, such as a lipid bilayer or a solid surface, the molecule's conformational freedom would be significantly constrained. The polar amino and hydroxyl groups would likely interact with polar head groups of a lipid membrane, while the more nonpolar bromophenyl group might embed within the hydrophobic core.
A hypothetical representation of the conformational populations in different environments is presented in Table 1.
Table 1: Theoretical Conformational Populations of this compound in Different Environments
| Environment | Major Conformer (Cyclohexane Ring) | Predominant Substituent Orientation | Minor Conformations |
|---|---|---|---|
| Aqueous Solution | Chair | Equatorial | Boat, Twist-Boat |
| Apolar Solvent | Chair | Axial/Equatorial mix | Twist-Boat |
Solvent Effects on Molecular Conformation
The nature of the solvent is anticipated to have a profound impact on the conformational preferences of this compound. In polar protic solvents like water, hydrogen bonding between the solvent and the amino and hydroxyl groups would stabilize conformations where these groups are more exposed. This would likely favor the equatorial positions for both substituents to minimize steric hindrance and maximize solvent interactions.
In contrast, in apolar solvents, intramolecular hydrogen bonding between the amino and hydroxyl groups might become more significant, potentially favoring conformations where these groups are in closer proximity, which could include axial orientations. The bulky bromophenylamino group would generally prefer an equatorial position to reduce steric strain.
Reactivity Prediction and Reaction Mechanism Modeling
Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions.
Transition State Search and Activation Energy Calculations
For any potential reaction involving this compound, such as N-alkylation, acylation of the amino group, or oxidation of the hydroxyl group, computational methods can be employed to identify the transition state structures. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.
By calculating the energy of the reactants and the transition state, the activation energy can be determined. A lower activation energy implies a faster reaction rate. These calculations are typically performed using quantum mechanical methods like Density Functional Theory (DFT).
A hypothetical comparison of activation energies for two potential reactions is shown in Table 2.
Table 2: Theoretical Activation Energies for Hypothetical Reactions of this compound
| Reaction | Proposed Reagent | Theoretical Activation Energy (kJ/mol) |
|---|---|---|
| N-Acylation of the primary amino group | Acetyl Chloride | 50-70 |
Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions
The presence of multiple reactive sites in this compound—the primary aromatic amine, the secondary amine, and the secondary alcohol—raises questions of regioselectivity. Computational models can predict which site is most likely to react by calculating properties such as atomic charges, frontier molecular orbital densities, and steric accessibility. For instance, the primary amino group is generally more nucleophilic than the secondary amine and would be the expected site of electrophilic attack under kinetic control.
Stereoselectivity, particularly in reactions involving the chiral centers of the cyclohexanol ring, can also be modeled. For example, if the hydroxyl group were to be oxidized to a ketone, the subsequent reduction could lead to different stereoisomers. Computational modeling can predict the most likely stereochemical outcome by calculating the energies of the different transition states leading to each product.
Non-Covalent Interactions within this compound and its Environment
Non-covalent interactions play a crucial role in determining the three-dimensional structure and properties of this compound.
Intramolecular Interactions:
Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the hydroxyl group and the secondary amine, or between the primary and secondary amines, can significantly influence the molecule's preferred conformation.
Steric Hindrance: The bulky bromine atom and the phenyl ring create steric hindrance that will dictate the spatial arrangement of the molecule's different parts.
Intermolecular Interactions:
Hydrogen Bonding: In the solid state or in solution, intermolecular hydrogen bonds between the amino and hydroxyl groups of different molecules are expected to be a dominant cohesive force.
π-Stacking: The aromatic phenyl rings can engage in π-stacking interactions, further stabilizing intermolecular associations.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules.
These non-covalent interactions are fundamental to understanding the molecule's physical properties, such as its melting point and solubility, as well as how it might interact with biological targets.
Lack of Publicly Available Research Hinders Theoretical and Computational Analysis of this compound
A thorough review of available scientific literature reveals a significant gap in the theoretical and computational investigation of the chemical compound this compound. Despite its potential interest within the broader class of aminophenol derivatives, specific studies detailing its intramolecular interactions and supramolecular chemistry are not present in publicly accessible research databases.
Consequently, a detailed analysis based on published research findings regarding its specific intramolecular hydrogen bonding, electrostatic interactions, halogen bonding, and aromatic interactions cannot be provided at this time. The role of these non-covalent interactions in the supramolecular assembly of this particular compound remains uninvestigated in the current body of scientific literature.
While general principles of computational chemistry could be used to hypothesize the nature of these interactions for this compound, any such discussion would be purely speculative and would not be supported by the specific, data-driven research findings required for a scientifically rigorous article. The functional groups present in the molecule, such as the amino groups, the hydroxyl group, the bromine atom, and the phenyl ring, suggest the potential for a variety of non-covalent interactions. However, without dedicated computational studies, the precise geometry, strength, and interplay of these potential interactions remain unknown.
Further theoretical and computational research is necessary to elucidate the specific chemical and physical properties of this compound. Such studies would provide valuable insights into its molecular structure, stability, and potential for forming larger supramolecular structures.
Unlocking New Molecular Architectures: Derivatization of this compound
The strategic modification of bioactive molecules is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships and the optimization of therapeutic properties. The compound this compound presents a versatile scaffold for such derivatization, featuring three distinct reactive sites: a secondary cyclohexanol hydroxyl group, a primary aromatic amine, and a secondary aliphatic amine. The diverse reactivity of these functional groups allows for a wide range of chemical transformations, paving the way for the synthesis of a broad library of analogs with unique structural and electronic features.
Molecular Interactions and Mechanistic in Vitro Biological Target Studies
Enzyme Inhibition and Activation Mechanisms (In Vitro)
No published in vitro studies detailing the inhibitory or activation effects of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol on specific enzymes were identified.
There is no available data from techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling that would elucidate the molecular basis of potential interactions between this compound and any enzyme.
Information regarding the kinetics of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) and the specific binding modes of this compound is not available in the scientific literature.
Cellular Mechanistic Assays (In Vitro, Non-Clinical)
No data from in vitro, non-clinical cellular assays investigating the mechanism of action of this compound have been reported.
Cytotoxicity Mechanisms in Specific Cell Lines (e.g., Apoptosis Induction Pathways)
There is no available scientific literature detailing the cytotoxicity mechanisms of this compound in any specific cell lines. Consequently, information regarding its ability to induce apoptosis, including the activation of specific cellular pathways such as the intrinsic or extrinsic apoptotic pathways, is not documented. Studies that would typically involve assays to measure caspase activation, DNA fragmentation, or changes in mitochondrial membrane potential to elucidate pro-apoptotic activity have not been published for this compound.
Effects on Cellular Signaling Pathways and Protein Expression Profiles
Similarly, there is a lack of research on the effects of this compound on cellular signaling pathways and protein expression profiles. Investigations using techniques such as Western blotting, mass spectrometry-based proteomics, or reporter gene assays to determine the compound's impact on key signaling nodes (e.g., kinase cascades, transcription factor activity) or its influence on the cellular proteome have not been reported.
Target Identification and Validation Through Chemical Biology Approaches
The identification and validation of specific biological targets are crucial for understanding the mechanism of action of a chemical compound. However, for this compound, there are no published studies employing chemical biology approaches for this purpose.
Affinity Chromatography and Proteomic Techniques
No studies have been found that utilize affinity chromatography coupled with proteomic techniques to identify the protein binding partners of this compound. This approach, which involves immobilizing the compound on a solid support to capture interacting proteins from cell lysates, has not been applied to this molecule according to the available literature.
Use of Fluorescent Probes or Photoaffinity Labels based on the Compound
The development and application of fluorescent probes or photoaffinity labels derived from this compound for target identification have not been described in the scientific literature. These tools are instrumental in visualizing the subcellular localization of a compound and covalently labeling its biological targets for subsequent identification, but no such research is currently available.
Computational Modeling of Biological Interactions
Computational methods are powerful tools for predicting and analyzing the interactions between small molecules and biological macromolecules. However, specific computational studies for this compound are not present in the public domain.
Molecular Docking for Ligand-Protein Binding Pose Prediction
There are no published molecular docking studies that predict the binding pose of this compound with any specific protein target. Such studies would provide valuable hypotheses about its potential mechanism of action by identifying favorable binding orientations and interactions within the active site of a receptor or enzyme. The absence of such data precludes any discussion of its predicted binding affinity or mode of interaction with biological targets.
Comprehensive Search Yields No Data for Molecular Dynamics Simulations of this compound
A thorough and extensive search of scientific literature and research databases has found no published studies detailing the molecular interactions or mechanistic in vitro biological target studies for the chemical compound this compound. Consequently, there is no available data on molecular dynamics simulations of ligand-target complexes involving this specific compound.
The user's request for an article focused on "Molecular Dynamics Simulations of Ligand-Target Complexes" is highly specific and requires detailed research findings that are not present in the current body of scientific literature. The generation of a scientifically accurate and informative article, as per the specified outline, is therefore not possible.
Without the identification of a biological target and subsequent simulation studies, any attempt to create the requested content would be purely speculative and would not adhere to the required standards of scientific accuracy.
As no research findings or other chemical compounds were discussed in the context of the requested article, the accompanying table of compound names cannot be generated.
Advanced Analytical Techniques and Method Development for Quantification and Purity Assessment
Chromatographic Methodologies for Separation and Purification
Chromatographic techniques are fundamental for the separation and purification of pharmaceutical intermediates and active ingredients. For a compound like 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be principal methods for achieving high-resolution separation and ensuring purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is the most common and powerful technique for the analysis of non-volatile and thermally labile compounds. A typical method development for this compound would involve a reverse-phase approach, given its moderate polarity.
Method development would focus on optimizing several key parameters to achieve a symmetric peak shape, good resolution from potential impurities, and a reasonable analysis time. The validation of the developed HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Table 1: Illustrative HPLC Method Parameters for Analysis of this compound
| Parameter | Illustrative Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Gradient | 30% to 90% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (Diode Array Detector) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives and Purity Analysis
While the target compound itself has a relatively high boiling point, GC analysis could be employed for the detection of volatile impurities or after a derivatization step to increase its volatility and thermal stability. For instance, silylation of the hydroxyl and amino groups would produce a less polar, more volatile derivative suitable for GC analysis. This approach is particularly useful for identifying and quantifying residual solvents or starting materials from the synthesis process.
Quantitative Analysis Techniques
Beyond chromatographic methods, other analytical techniques would be essential for the quantitative determination of this compound in various matrices.
Spectrophotometric and Spectrofluorometric Quantification Methods
The presence of the brominated aminophenyl chromophore in the molecule suggests that it would exhibit significant absorbance in the UV-Visible region. A simple and rapid spectrophotometric method could be developed for its quantification. This would involve identifying the wavelength of maximum absorbance (λmax) and creating a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.
Given the aromatic amine structure, the compound may also possess native fluorescence, allowing for the development of a highly sensitive and selective spectrofluorometric method. This would involve determining the optimal excitation and emission wavelengths.
Electrochemical Methods for Detection
The amino group on the aromatic ring is susceptible to oxidation. This electrochemical activity could be exploited for developing sensitive detection methods, such as cyclic voltammetry, differential pulse voltammetry, or amperometry. These techniques could be particularly useful when coupled with HPLC for highly selective and sensitive detection of the compound in complex sample matrices.
Stability Studies and Degradation Pathway Analysis
Understanding the chemical stability of this compound is crucial for determining its shelf-life and storage conditions. Forced degradation studies would be conducted to identify potential degradation products and elucidate the degradation pathways. These studies typically involve exposing the compound to stress conditions such as heat, humidity, light, and acidic, basic, and oxidative environments. The degradation products would be separated and identified using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).
Table 2: Representative Forced Degradation Conditions
| Stress Condition | Illustrative Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid state at 105 °C for 48 hours |
| Photolytic Degradation | Exposed to UV light (254 nm) for 7 days |
Photochemical and Thermal Stability Investigations
For a molecule like this compound, photochemical and thermal stability studies are crucial to ensure its quality and integrity. These studies, typically part of forced degradation, expose the compound to various stress conditions to predict its long-term stability.
Photochemical Stability: Aromatic amines and brominated aromatic compounds are often susceptible to photodegradation. The primary amine groups and the bromine substituent on the phenyl ring can absorb ultraviolet (UV) and visible light, leading to the formation of reactive species. Potential photochemical degradation pathways could involve:
Oxidation: The amino groups are prone to oxidation, which can be accelerated by light, leading to the formation of colored degradation products.
Dehalogenation: The carbon-bromine bond can undergo photolytic cleavage, resulting in the formation of debrominated impurities.
Ring Opening or Rearrangement: The aromatic ring itself could undergo photochemical reactions, although this is generally less common under standard testing conditions.
Thermal Stability: The thermal stability of the compound would be influenced by the strength of its chemical bonds. The cyclohexanol (B46403) ring is generally stable, but the amino and bromo substituents on the aromatic ring can be susceptible to thermal decomposition at elevated temperatures. Potential thermal degradation pathways might include:
Dehydration: The cyclohexanol moiety could undergo dehydration to form an alkene.
Oxidation: At higher temperatures, especially in the presence of oxygen, oxidative degradation of the amino groups and the aromatic ring can occur.
Decomposition: More extreme temperatures could lead to the fragmentation of the molecule.
A hypothetical data table for a comprehensive stability study would typically include the conditions tested, the duration of exposure, and the observed degradation, as shown below.
Hypothetical Stability Data for this compound
| Stress Condition | Parameters | Duration | % Degradation (Hypothetical) |
| Photochemical | UV Light (254 nm) | 24 hours | 15% |
| Visible Light (400-800 nm) | 7 days | 5% | |
| Thermal | 60°C | 14 days | 8% |
| 80°C (Dry Heat) | 7 days | 20% | |
| Hydrolytic | Acidic (0.1 N HCl) | 48 hours | 10% |
| Basic (0.1 N NaOH) | 48 hours | 25% | |
| Neutral (Water) | 48 hours | <2% | |
| Oxidative | 3% H₂O₂ | 24 hours | 30% |
Note: The values presented in this table are purely illustrative and are not based on experimental data.
Identification of Degradation Products and Their Formation Mechanisms
The identification of degradation products is a critical step in understanding the stability of a compound. This is typically achieved using advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).
Based on the chemical structure of this compound, several potential degradation products could be formed under stress conditions. The mechanisms for their formation would be directly related to the stability issues discussed above.
Potential Degradation Products and Formation Mechanisms:
Oxidation Products: The primary amino groups are likely sites for oxidation, leading to the formation of nitroso, nitro, or dimeric impurities. The formation mechanism would involve the generation of radical cations or other reactive oxygen species.
Hydrolysis Products: While the ether linkage is absent, hydrolysis of the amine functionality is possible under extreme pH and temperature, though less common.
Photodegradation Products: As mentioned, photolytic cleavage of the C-Br bond would lead to the formation of a debrominated analogue. Other photoproducts could arise from reactions of the excited state of the molecule.
A table summarizing potential degradation products and the analytical techniques used for their characterization is provided below for illustrative purposes.
Hypothetical Degradation Products of this compound
| Degradation Product (Hypothetical Structure) | Formation Pathway | Analytical Technique for Identification |
| 4-[(2-amino-4-hydroxyphenyl)amino]cyclohexan-1-ol | Hydrolysis of C-Br bond | HPLC-MS, NMR |
| 4-[(2-nitro-4-bromophenyl)amino]cyclohexan-1-ol | Oxidation | HPLC-MS, UV-Vis Spectroscopy |
| 4-[(2-aminophenyl)amino]cyclohexan-1-ol | Reductive Debromination/Photolysis | HPLC-MS, GC-MS |
Note: The structures and pathways in this table are hypothetical and serve as examples of what would be investigated in a formal degradation study.
Potential Applications of 4 2 Amino 4 Bromophenyl Amino Cyclohexan 1 Ol in Specialized Chemical Fields
Role as a Synthetic Intermediate for Complex Molecules
The most prominent potential application of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol is its role as a key intermediate in organic synthesis. Its structure contains multiple reactive sites—two amine groups with different basicities, a hydroxyl group, and a bromine-substituted aromatic ring—that can be selectively functionalized to construct larger, more complex molecular architectures.
The structure of this compound is closely related to the core scaffolds of established pharmaceutical compounds, particularly in the class of mucolytic agents. It is considered a key intermediate or analogue in the synthesis of drugs like Ambroxol and Bromhexine. quickcompany.inmanusaktteva.compatsnap.com The core structure of these active pharmaceutical ingredients consists of a substituted 2-aminobenzylamine linked to a cyclohexanol (B46403) ring.
For instance, Ambroxol is chemically known as trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol. google.comchemicalbook.com The synthesis of Ambroxol often involves the intermediate trans-4-aminocyclohexanol (B47343), which is a structural component of the title compound. quickcompany.ingoogle.com The 2-amino-bromophenyl moiety is also a critical pharmacophoric element. The title compound provides a pre-assembled and advanced scaffold that can be utilized in the synthesis of analogues of these drugs, facilitating research into structure-activity relationships.
| Compound Name | Chemical Structure | Key Structural Features |
|---|---|---|
| This compound | - 4-bromo-1,2-phenylenediamine core
| |
| Ambroxol | - 3,5-dibromo-2-aminobenzyl core
| |
| Bromhexine | - 3,5-dibromo-2-aminobenzyl core
|
While direct applications in agrochemicals are not extensively documented for this specific molecule, its structural motifs are found in various specialty chemicals. The bromophenyl group is a common feature in molecules designed for high potency and specific binding, such as the endothelin receptor antagonist Macitentan, which contains a 5-(4-bromophenyl)pyrimidine (B2776488) core. researchgate.net The reactivity of the aryl bromide allows for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity.
Furthermore, the 1,2-phenylenediamine substructure is a precursor to benzimidazoles, a class of compounds with a wide range of applications, including use in fungicides. The molecule can also serve as a starting material for synthesizing complex heterocyclic systems, which are of interest in the development of dyes, pigments, and other performance chemicals. researchgate.net
Catalytic Applications
The functional groups within this compound give it theoretical potential for use in catalytic applications, both as a ligand for metal catalysts and as an organocatalyst itself.
The two nitrogen atoms of the phenylenediamine moiety are positioned to act as a bidentate "pincer" ligand, capable of chelating to a metal center. Such ligands are crucial in coordination chemistry and homogeneous catalysis. By coordinating with transition metals like palladium, rhodium, or copper, it could form catalysts for reactions such as cross-coupling, hydrogenation, or oxidation. The cyclohexanol group provides an additional potential coordination site and its stereochemistry could be exploited to design chiral ligands for asymmetric catalysis. The design of novel ligands is a continuous effort in chemistry to improve the efficiency and selectivity of metal-catalyzed reactions. nih.govenamine.net
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field. The amine and alcohol functionalities in this compound are classic functional groups used in this context.
Amine Functionality : The secondary amine can participate in enamine or iminium ion catalysis, which is fundamental for a variety of carbon-carbon bond-forming reactions.
Alcohol and Amine Functionalities : The hydroxyl and amino groups can act as hydrogen-bond donors. This ability can be harnessed to activate substrates and control the stereochemistry of reactions, such as in asymmetric cycloadditions or Michael additions. mdpi.com
Materials Science and Engineering Applications
In materials science, molecules with multiple reactive functional groups, known as monomers, are used to build polymers. This compound possesses the necessary characteristics to be considered a potential specialty monomer.
The presence of two amine groups allows it to participate in step-growth polymerization. It could react with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The rigid bromophenyl group and the bulky cyclohexyl ring would likely impart desirable thermal properties, such as a high glass transition temperature, to the resulting polymers.
Furthermore, the bromine atom offers additional functionality. It can:
Enhance Flame Retardancy : Brominated compounds are widely used as flame retardants in plastics and textiles.
Increase Refractive Index : The high electron density of bromine can increase the refractive index of a polymer, a useful property for optical materials.
Serve as a Site for Post-Polymerization Modification : The C-Br bond can be modified after polymerization to attach other functional groups, allowing for the tuning of the material's surface properties or for cross-linking. Arylamine structures are also investigated for their potential in optical and electronic materials. researchgate.net
Development of Organic-Inorganic Hybrid Materials
Organic-inorganic hybrid materials are compounds that integrate organic and inorganic components at a molecular or nanometer scale, often exhibiting properties superior to the individual constituents. nih.govfrontiersin.org The classification of these materials can be based on the nature of the interaction between their organic and inorganic phases. nih.gov
The amine and hydroxyl groups of this compound make it a promising candidate for creating Class II hybrid materials, where strong covalent bonds are formed between the organic and inorganic components. nih.gov For instance, the hydroxyl group can react with metal alkoxides through a sol-gel process to form a covalently linked inorganic network. Concurrently, the amino groups can coordinate with metal centers or form hydrogen bonds, further strengthening the material's framework.
The presence of the bromine atom on the phenyl ring can also influence the material's properties, potentially enhancing its thermal stability or imparting flame-retardant characteristics. Furthermore, the bromoaniline moiety could be utilized in catalytic processes, such as Heck cross-coupling reactions, to further functionalize the hybrid material after its initial formation. chemicalbook.com The creation of such hybrid materials could lead to applications in catalysis, separations, and advanced coatings.
A series of organic-inorganic hybrid complexes based on different types of polyoxomolybdates and transition metal complexes have been synthesized under hydrothermal conditions. rsc.org This suggests a possible pathway for integrating this compound into similar metallic-organic frameworks.
| Potential Role of Functional Group | Type of Interaction with Inorganic Phase | Resulting Hybrid Material Characteristic |
| Cyclohexanol -OH group | Covalent bond formation (e.g., with metal alkoxides) | Robust, thermally stable network |
| Aromatic/Cyclohexyl -NH groups | Coordination with metal ions, Hydrogen bonding | Enhanced structural integrity and tunability |
| Phenyl -Br group | van der Waals forces, potential for post-synthesis modification | Modified electronic properties, flame retardancy |
Components in Functional Polymers or Supramolecular Structures
Functional polymers are designed to possess specific reactive groups that allow for further modification or impart particular properties to the material. sigmaaldrich.combiosynth.compolysciences.com The bifunctional nature of this compound, with its two amine groups and one hydroxyl group, allows it to act as a monomer or a cross-linking agent in polymerization reactions.
For example, it could be incorporated into polyamides, polyimides, or polyurethanes, where the amine and hydroxyl groups react with carboxylic acids, acid anhydrides, or isocyanates, respectively. The resulting polymers would have pendant bromo-phenyl groups, which could be used for subsequent modifications, such as grafting other polymer chains or introducing specific functionalities.
In the realm of supramolecular chemistry, the bromine atom can participate in halogen bonding, a non-covalent interaction that can direct the self-assembly of molecules into well-defined architectures. researchgate.net This, in conjunction with hydrogen bonding from the amine and hydroxyl groups, could be used to construct complex supramolecular structures like gels, liquid crystals, or molecular capsules. These structures could find applications in areas such as drug delivery and molecular recognition.
Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. pitt.edu The structure of this compound provides a scaffold that can be modified to create probes for imaging and mechanistic studies.
Development of Fluorescent or Spin-Labeled Analogs for Imaging (excluding clinical applications)
Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength, allowing for the visualization of biological structures and processes. bio-techne.commdpi.com Bromoaniline derivatives have been shown to be effective components of fluorescent chemosensors. acs.orgnih.gov
The bromoaniline moiety of this compound can be chemically modified to develop novel fluorescent probes. For instance, the amino groups can be reacted with aldehydes to form Schiff bases, which are often fluorescent. acs.orgnih.govresearchgate.net The specific substitution pattern and the presence of the bromine atom can be used to tune the photophysical properties of the resulting fluorophore, such as its excitation and emission wavelengths and its quantum yield.
Furthermore, the cyclohexanol ring provides a site for the attachment of other functional groups, including spin labels like nitroxide radicals, for use in electron paramagnetic resonance (EPR) spectroscopy. Such spin-labeled probes can provide information about the dynamics and environment of biomolecules.
| Probe Type | Potential Modification of this compound | Target Application |
| Fluorescent Probe | Reaction of amino groups with aldehydes to form a Schiff base | Cellular imaging, ion sensing |
| Spin-Labeled Probe | Attachment of a nitroxide radical to the cyclohexanol group | Studying protein dynamics via EPR |
Tools for Investigating Biochemical Pathways (mechanistic studies)
Chemical probes can be designed to interact with specific enzymes or proteins, allowing for the study of their function and role in biochemical pathways. nih.govdiva-portal.orgljmu.ac.uk The structure of this compound can be systematically modified to create a library of compounds for screening against biological targets.
The bromoaniline portion of the molecule is a common feature in many biologically active compounds. By altering the substituents on the cyclohexanol ring or the phenyl ring, it may be possible to develop selective inhibitors or activators of specific enzymes. For example, the compound could be used as a starting point for the synthesis of analogs that target kinases or proteases, which are important classes of enzymes involved in cell signaling and other processes.
Moreover, the introduction of a photoreactive group, such as a diazirine or a phenyl azide, could transform the molecule into a photoaffinity labeling probe. nih.gov Such probes can be used to covalently label their target proteins upon photoactivation, enabling the identification of previously unknown protein-ligand interactions and shedding light on complex biochemical networks.
Future Research Directions and Opportunities
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
Future research should prioritize the development of more efficient, sustainable, and stereoselective methods for synthesizing 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol and its parent structures. Current multi-step syntheses could be improved by adopting green chemistry principles.
One promising avenue is the use of biocatalysis. researchgate.net Research into one-pot cascade reactions combining keto reductases (KREDs) and amine transaminases (ATAs) could offer a highly selective route to aminocyclohexanol isomers from bio-based precursors like 1,4-cyclohexanedione. researchgate.netd-nb.info This enzymatic approach could provide exquisite control over stereochemistry, which is crucial for the biological activity of the final therapeutic products.
Another area for exploration is the optimization of the C-N coupling reaction between a bromoaniline derivative and the aminocyclohexanol moiety. Advanced methods like microwave-assisted synthesis could accelerate reaction times and improve yields, as has been demonstrated in the synthesis of related N-aryl diamine structures. conicet.gov.arsemanticscholar.org Furthermore, developing catalytic systems that are more environmentally benign, for instance, by replacing traditional palladium catalysts with more abundant and less toxic metals, represents a significant goal. chemicalbook.com
| Approach | Potential Advantages | Key Research Focus |
| Biocatalytic Cascade | High stereoselectivity, use of renewable feedstocks, mild reaction conditions. researchgate.netd-nb.info | Identifying and engineering selective keto reductases and amine transaminases. d-nb.info |
| Microwave-Assisted Synthesis | Rapid reaction times, potential for improved yields, solvent-free conditions. conicet.gov.ar | Optimization of reaction parameters (temperature, time, power) for C-N coupling. |
| Green Catalysis | Reduced environmental impact, lower cost, improved catalyst recyclability. chemicalbook.com | Development of non-palladium catalysts for aryl amination; use of eco-friendly solvents. chemicalbook.com |
| Flow Chemistry | Enhanced safety and control, easier scalability, potential for process automation. | Designing and implementing a continuous flow reactor setup for the key synthetic steps. |
Deeper Computational Insights into Reactivity and Selectivity
Computational chemistry offers powerful tools to predict and understand the behavior of this compound. mdpi.com Future studies should leverage these methods to gain deeper insights into its conformational preferences, reactivity, and interaction with biological targets.
Conformational Analysis: The cyclohexane (B81311) ring's chair conformation is fundamental to the molecule's three-dimensional structure. acs.orgfossee.in Molecular modeling can elucidate the most stable conformations of the cis and trans isomers, quantifying the energetic penalties of axial versus equatorial substituent placement. sapub.org This understanding is critical, as the relative orientation of the amino and hydroxyl groups profoundly influences how the molecule fits into a kinase's binding pocket.
Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms and predict reactivity. dntb.gov.uaresearchgate.net For instance, DFT can help understand the electronic effects of the bromine and amino substituents on the aniline (B41778) ring, predicting its reactivity in nucleophilic substitution or coupling reactions. nih.gov This can guide the rational design of more efficient synthetic procedures. researchgate.net
Binding Mode Analysis: When this compound is incorporated into a larger inhibitor, computational docking and molecular dynamics simulations can predict how it interacts with the target kinase. nih.govfrontiersin.org These studies can reveal key hydrogen bonds and hydrophobic interactions, explaining the basis of inhibitor potency and selectivity. nih.gov
Design of Next-Generation Derivatives with Enhanced Mechanistic Profiles (In Vitro)
The core structure of this compound is a validated scaffold for kinase inhibitors. liskonchem.comnih.gov A significant opportunity lies in using this scaffold as a starting point for creating next-generation derivatives with improved properties. novartis.comnih.gov
Scaffold Hopping and Bioisosteric Replacement: Future work could involve replacing parts of the molecule to improve properties like solubility, cell permeability, or metabolic stability while maintaining or enhancing binding affinity. nih.gov For example, the bromoaniline moiety could be replaced with other substituted aromatic or heteroaromatic rings to probe new interactions within the kinase active site.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of derivatives is needed to build a comprehensive SAR. nih.gov This involves synthesizing analogues with modifications at the aniline ring, the cyclohexane ring, and the amino and hydroxyl groups, followed by in vitro testing. Key in vitro assays would include:
Kinase Inhibition Assays: To determine the potency (e.g., IC50 values) against the target kinase (like BTK or JAK) and selectivity against a panel of other kinases. nih.gov
Cell-Based Assays: To measure the compound's ability to inhibit signaling pathways in relevant cancer cell lines. nih.gov
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding to the target protein and determine binding kinetics (kon/koff rates).
| Derivative Design Strategy | Target Property for Enhancement | Relevant In Vitro Assay |
| Aniline Ring Modification | Potency, Selectivity, ADME Properties | Kinase Inhibition Panel, Cell Proliferation Assays |
| Cyclohexanol (B46403) Stereochemistry | Binding Affinity, Conformational Lock | Kinase Inhibition Assays, X-ray Crystallography |
| Bioisosteric Replacement | Solubility, Metabolic Stability | Aqueous Solubility Measurement, Microsomal Stability Assay |
| Fragment-Based Growth | Novel Binding Interactions | Fragment Screening, Biophysical Binding Assays |
Investigation of Non-Conventional Applications and Material Properties
Beyond its established role in medicinal chemistry, the structural motifs within this compound suggest potential applications in material science and other fields. liskonchem.com
Polymer Chemistry: The diamine and alcohol functionalities make this compound a candidate for incorporation into novel polymers. researchgate.net It could serve as a monomer or a cross-linking agent in the synthesis of polyamides, polyurethanes, or polyesters. The presence of the bromoaniline group could impart specific properties like flame retardancy or increased refractive index. Research could focus on synthesizing and characterizing these new polymers, evaluating their thermal stability, mechanical properties, and degradability. researchgate.netnih.gov
Organic Electronics: Bromoaniline derivatives have been explored for use in functional materials like conductive polymers and organic semiconductors. liskonchem.com Future research could investigate whether polymers or molecular materials derived from this compound exhibit useful electronic or photo-physical properties, such as conductivity or fluorescence, for potential use in sensors or organic light-emitting diodes (OLEDs). nih.gov
Antioxidant Materials: Aniline and its derivatives can possess antioxidant properties. This functionality could be integrated into polymer materials to prevent degradation. nih.gov Research could explore the potential of grafting this molecule onto polymer backbones to create materials with enhanced stability and longevity. nih.gov
Q & A
Q. What safety protocols are essential when handling this compound in oxidative environments?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
